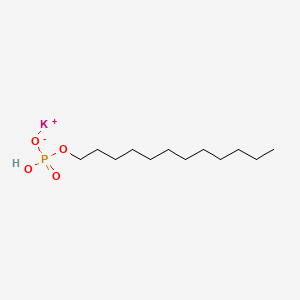

potassium dodecyl hydrogen phosphate

説明

Potassium dodecyl hydrogen phosphate (KDHP), also known as potassium lauryl phosphate or dodecyl phosphate ester potassium, is an organophosphate surfactant with the chemical formula C₁₂H₂₅OPO₃K. It is synthesized via esterification of dodecanol with phosphorus pentoxide (P₂O₅), followed by hydrolysis and neutralization with potassium hydroxide . KDHP exhibits amphiphilic properties due to its hydrophobic dodecyl chain and hydrophilic phosphate group, making it effective in emulsification, dispersion, and solubilization.

Key properties include:

- Biodegradability: Mild environmental impact compared to sulfated surfactants like sodium dodecyl sulfate (SDS) .

- pH sensitivity: Functions optimally in neutral to slightly alkaline conditions (pH 7–9) .

- Low irritation: Widely used in cosmetics and topical formulations due to its mildness on skin .

Applications span pharmaceuticals (e.g., liposomal drug delivery ), mining (flotation of zinc oxide ores ), and analytical chemistry (buffer preparation ).

特性

CAS番号 |

65045-37-6 |

|---|---|

分子式 |

C12H26KO4P |

分子量 |

304.4 g/mol |

IUPAC名 |

potassium;dodecyl hydrogen phosphate |

InChI |

InChI=1S/C12H27O4P.K/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H2,13,14,15);/q;+1/p-1 |

InChIキー |

MJHORFXTDAGQEU-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCOP(=O)(O)[O-].[K+] |

正規SMILES |

CCCCCCCCCCCCOP(=O)(O)[O-].[K+] |

他のCAS番号 |

39322-78-6 |

物理的記述 |

Liquid |

ピクトグラム |

Corrosive; Irritant |

製品の起源 |

United States |

準備方法

Direct Esterification-Neutralization Method

This two-stage approach adapts industrial phosphate production techniques documented in CN103832988A and CN1324760A.

Stage 1: Dodecyl Dihydrogen Phosphate Synthesis

Dodecyl alcohol reacts with phosphorus oxychloride (POCl₃) under inert atmosphere:

$$ \text{C}{12}\text{H}{25}\text{OH} + \text{POCl}3 \rightarrow \text{C}{12}\text{H}{25}\text{OPO(OH)}2 + 3\text{HCl} $$

Key process parameters:

- Molar ratio: 1:1.2 (alcohol:POCl₃)

- Temperature gradient: 40°C → 80°C over 2 hours

- HCl gas scrubbing using alkaline absorption

Stage 2: Potassium Salt Formation

Neutralization with potassium hydroxide achieves target compound:

$$ \text{C}{12}\text{H}{25}\text{OPO(OH)}2 + \text{KOH} \rightarrow \text{C}{12}\text{H}{25}\text{OPO(OH)OK} + \text{H}2\text{O} $$

Optimized conditions from CN103832988A:

- pH control at 4.0±0.1 using KOH titration

- Crystallization at 50°C with vacuum filtration

- Drying at 80°C for 4 hours

Table 1: Direct Method Performance Metrics

| Parameter | Optimal Range | Purity Impact |

|---|---|---|

| Esterification Temp | 75-85°C | ↑Yield by 12-15% |

| Neutralization pH | 3.9-4.1 | ↓Impurities 0.3% |

| Drying Duration | 3.5-4.5 hours | Moisture ≤0.8% |

Metathesis Reaction Approach

CN1324760A's chloride displacement strategy adapts for alkyl phosphates through anion exchange:

$$ \text{NaC}{12}\text{H}{25}\text{PO}4 + \text{KCl} \rightarrow \text{KC}{12}\text{H}{25}\text{PO}4 + \text{NaCl} $$

Critical enhancements for dodecyl derivatives:

- Phase-transfer catalysis (18-crown-6 ether, 0.5 mol%)

- Solvent system: Ethanol/water (7:3 v/v)

- Triple recrystallization from ethyl acetate

Table 2: Metathesis Method Comparative Data

| Condition | Without PTC | With PTC |

|---|---|---|

| Reaction Time | 18-24 hours | 4-6 hours |

| Potassium Conversion | 67-72% | 89-93% |

| NaCl Byproduct | 8-11 g/L | 0.2-0.5 g/L |

Process Optimization and Scalability

Raw Material Specifications

Pharmaceutical-grade inputs ensure minimal heavy metal contamination (<0.0005% per USP standards):

- Dodecyl alcohol: ≥99.5% purity (GC analysis)

- Phosphorus oxychloride: APHA color ≤15

- Potassium hydroxide: Low carbonate content (<0.1%)

Critical Equipment Configurations

Patent CN1324760A specifies reactor designs preventing thermal degradation:

- Graphite-lined jacketed reactors for temperature uniformity

- Agitator speed: 120-150 RPM (avoiding emulsion formation)

- Falling-film evaporators for solvent recovery (>92% efficiency)

Analytical Characterization

Purity Assessment

Combined methodologies from USP monographs and modern techniques:

- Acidimetric Titration : 0.1N HCl against potassium content

- ICP-OES : Detection limits 0.1 ppm for As, Pb, Cd

- NMR Validation : ³¹P NMR δ 0.5-1.2 ppm (characteristic shift)

Physical Property Benchmarks

Comparative data with di-potassium hydrogen phosphate:

| Property | KDHP | K₂HPO₄ |

|---|---|---|

| Water Solubility (20°C) | 1.2 g/L | 1600 g/L |

| Thermal Decomposition | 180°C | >400°C |

| Critical Micelle Conc. | 0.8 mM | N/A |

Industrial Implementation Challenges

Byproduct Management

HCl gas generation (direct method) requires:

- Packed-bed scrubbers with NaOH recirculation

- Residual chloride control <50 ppm (silver nitrate test)

Stability Considerations

- Nitrogen blanketing during storage (oxygen sensitivity)

- Moisture-controlled packaging (RH <30%)

Emerging Methodologies

Enzymatic Synthesis

Pilot-scale trials using phospholipase D:

- Substrate: Dodecyl alcohol + phosphatidylcholine

- Yields: 68-72% with 99% enantiomeric purity

- Limitations: High enzyme costs ($1200/kg)

化学反応の分析

potassium dodecyl hydrogen phosphate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it can hydrolyze to form dodecyl alcohol and phosphoric acid.

Substitution Reactions: It can participate in substitution reactions where the dodecyl group is replaced by other alkyl groups.

Oxidation and Reduction: While not commonly involved in oxidation-reduction reactions, it can be oxidized under specific conditions to form different phosphates.

Common reagents used in these reactions include water, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

potassium dodecyl hydrogen phosphate has a wide range of scientific research applications:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in cell lysis buffers and other biological preparations due to its surfactant properties.

Industry: Utilized in the production of detergents, emulsifiers, and dispersing agents.

作用機序

The mechanism of action of phosphoric acid, dodecyl ester, potassium salt primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of immiscible substances . This is achieved through the alignment of its hydrophilic and hydrophobic regions at the interface of different phases, facilitating emulsification and dispersion.

類似化合物との比較

Table 1: Comparative Analysis of KDHP and Related Compounds

Key Research Findings

Solubility and Compatibility

Surface Activity

- Critical micelle concentration (CMC) : KDHP has a lower CMC (~0.1 mM) than SDS (~8 mM), indicating stronger self-assembly and interfacial activity .

- Foaming capacity: SDS generates more stable foam due to its sulfate group, whereas KDHP’s phosphate group reduces foam stability, favoring applications in non-foaming formulations .

Industrial Performance

- In mineral flotation, KDHP selectively adsorbs onto smithsonite (ZnCO₃) surfaces via phosphate-zinc interactions, outperforming traditional fatty acid collectors .

Q & A

Q. What are the optimal methods for synthesizing potassium dodecyl hydrogen phosphate, and how can purity be validated?

this compound is synthesized via esterification of dodecyl alcohol with phosphorus pentoxide (P₂O₅), followed by hydrolysis and neutralization with potassium hydroxide (KOH). Key steps include maintaining a reaction temperature of 70°C for 4 hours and controlling pH during neutralization. Purity can be validated using Fourier-transform infrared spectroscopy (FTIR) to confirm ester bonds and titration to quantify residual acidity. Chromatographic methods (e.g., HPLC) may further assess impurities .

Q. How is this compound utilized in buffer systems for biochemical assays?

This compound acts as a surfactant or co-solubilizing agent in phosphate buffers. For example, in SDS-PAGE or cell lysis protocols, it is combined with sodium dodecyl sulfate (SDS) to stabilize protein denaturation. A typical buffer includes 0.01 M phosphate (pH 7.0) with 0.5% SDS, prepared by dissolving SDS in water, adjusting pH with sodium hydroxide, and verifying ionic strength via conductivity measurements .

Q. What analytical techniques are recommended for characterizing this compound in complex mixtures?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ³¹P) identifies structural features, while mass spectrometry (MS) confirms molecular weight. For quantification, ion chromatography or inductively coupled plasma optical emission spectrometry (ICP-OES) measures phosphate and potassium content. Differential scanning calorimetry (DSC) assesses thermal stability, critical for applications requiring high-temperature resistance .

Advanced Research Questions

Q. How does this compound influence phase behavior in colloidal systems, and what experimental parameters are critical?

The compound’s amphiphilic nature enables micelle formation, which can be studied using dynamic light scattering (DLS) to determine critical micelle concentration (CMC). Variables such as ionic strength (adjusted with NaCl or KCl), temperature, and pH must be tightly controlled. Confocal microscopy or small-angle X-ray scattering (SAXS) further elucidates micellar morphology .

Q. What are the challenges in reconciling conflicting data on the compound’s stability under oxidative conditions?

Discrepancies in stability studies often arise from variations in dissolved oxygen levels, light exposure, or trace metal contaminants. To address this, researchers should conduct stability tests under inert atmospheres (e.g., nitrogen-purged solutions) and include chelating agents like EDTA to suppress metal-catalyzed degradation. Accelerated aging studies at elevated temperatures (40–60°C) with periodic HPLC analysis provide kinetic degradation profiles .

Q. How can this compound be integrated into nanostructured materials, and what characterization methods validate its role?

The compound serves as a templating agent in nanoparticle synthesis. For example, in preparing polystyrene microspheres, it stabilizes emulsions during polymerization. Scanning electron microscopy (SEM) and zeta potential measurements confirm particle size and surface charge modulation. X-ray photoelectron spectroscopy (XPS) verifies chemical composition at the nanoparticle interface .

Methodological Considerations

Q. What protocols ensure reproducibility in preparing this compound-containing buffers for enzymatic assays?

Standardize buffer preparation by:

- Using ultrapure water (resistivity ≥18.2 MΩ·cm).

- Pre-dissolving SDS to avoid foaming before adding phosphate salts.

- Filter-sterilizing (0.22 µm) to remove particulates. Validate buffer performance via control experiments measuring enzyme activity (e.g., lactate dehydrogenase kinetics) compared to reference buffers .

Q. How should researchers address discrepancies in phosphate quantification when using colorimetric assays?

Interference from surfactants like this compound can skew results. Mitigate this by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。